
2-bromo-2-(4-chlorophenyl)acetic Acid
Overview
Description
2-Bromo-2-(4-chlorophenyl)acetic acid (CAS: 3381-73-5) is a halogen-substituted phenylacetic acid derivative with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol . Its structure features a bromine atom and a 4-chlorophenyl group attached to the alpha-carbon of the acetic acid backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive α-bromo carbonyl group, which facilitates nucleophilic substitution and cross-coupling reactions .
Preparation Methods
Hell-Volhard-Zelinsky (HVZ) Reaction
Mechanism and Procedure
The HVZ reaction enables α-bromination of carboxylic acids using phosphorus tribromide (PBr₃) and bromine (Br₂). The mechanism involves four steps:
- Acyl Bromide Formation : PBr₃ converts the carboxylic acid to an acyl bromide.
- Enol Tautomerization : The acyl bromide tautomerizes to an enol, which reacts with Br₂ to form an α-bromo acyl bromide.
- Bromination : Bromine adds to the α-carbon via electrophilic attack.
- Hydrolysis : The α-bromo acyl bromide hydrolyzes to yield the α-bromo carboxylic acid.
Example Protocol :
- Reactants : 4-Chlorophenylacetic acid (1 equiv), PBr₃ (1.2 equiv), Br₂ (1.5 equiv).
- Conditions : Reflux in anhydrous benzene or carbon tetrachloride for 6–12 hours, followed by aqueous hydrolysis.
- Yield : ~70–80% after recrystallization.
Optimization Strategies
- Catalyst Loading : Excess PBr₃ (up to 2 equiv) accelerates enolization, reducing reaction time.
- Solvent Choice : Non-polar solvents (e.g., CCl₄) minimize side reactions compared to polar aprotic solvents.
- Temperature Control : Maintaining reflux (80–100°C) ensures complete bromination without decomposition.
Aldehyde and Tribromomethane Coupling
Reaction Mechanism
This method involves the nucleophilic addition of tribromomethane (CHBr₃) to 4-chlorobenzaldehyde, followed by oxidation and hydrolysis:
- Aldol Addition : CHBr₃ reacts with the aldehyde under basic conditions to form a gem-dibromo intermediate.
- Oxidation : The intermediate undergoes oxidation to yield α-bromo-4-chlorophenylacetic acid.
Example Protocol :
- Reactants : 4-Chlorobenzaldehyde (1 equiv), CHBr₃ (1.5 equiv), KOH (3 equiv).
- Conditions : Stirred at −5°C to 10°C in 1,2-dimethoxyethane/water for 3–10 hours.
- Yield : 67–93% after acidification and recrystallization.
Industrial Applications
- Phase Transfer Catalysis : Adding quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhances reaction rates by facilitating interfacial interactions.
- Continuous Flow Systems : Automated reactors improve temperature control and scalability, achieving >90% purity in bulk production.
Hydrolysis of Nitriles
Procedure and Conditions
Nitrile precursors are hydrolyzed under basic or acidic conditions to yield carboxylic acids. For 2-bromo-2-(4-chlorophenyl)acetic acid:
- Reactants : 2-(4-Bromo-2-chlorophenyl)acetonitrile (1 equiv), KOH (5 equiv).
- Conditions : Reflux in water for 12–18 hours, followed by acidification with HCl.
- Yield : 93% after extraction with ethyl acetate.
Advantages
- Simplified Purification : Minimal byproducts allow straightforward isolation via solvent extraction.
- Scalability : Suitable for multi-kilogram synthesis due to mild conditions.
Metal-Mediated Carboxylation
Sodium-Mediated Synthesis
This method employs sodium metal to generate a benzyl intermediate, which reacts with CO₂:
- Metalation : 2-Chloro-4-bromo-6-nitrotoluene reacts with sodium in cyclohexane to form a sodium cresylate.
- Rearrangement : Heating induces rearrangement to a benzyl sodium species.
- Carboxylation : CO₂ gas introduces the carboxylic acid group.
Example Protocol :
- Reactants : 2-Chloro-4-bromo-6-nitrotoluene (1 equiv), Na (2 equiv), CO₂ (excess).
- Conditions : 40°C for 5 hours in cyclohexane, followed by methanol quenching.
- Yield : 96.6% after acidification.
Critical Parameters
- Temperature Control : Reactions exceeding 50°C risk decomposition of the sodium intermediate.
- CO₂ Flow Rate : Optimal gas flow (0.8–1.0 L/min) ensures complete carboxylation.
Esterification and Hydrolysis
Two-Step Synthesis
Methyl esters of α-bromo acids are synthesized and hydrolyzed:
- Esterification : α-Bromo-2-(4-chlorophenyl)acetic acid reacts with methanol under acid catalysis.
- Hydrolysis : The ester is saponified with aqueous NaOH to regenerate the acid.
Example Protocol :
- Esterification : H₂SO₄ (cat.), methanol, 65°C for 4 hours.
- Hydrolysis : NaOH (2 equiv), reflux for 2 hours.
- Yield : 85–90% overall.
Comparative Analysis of Methods
Method | Reactants | Conditions | Yield | Key Advantages |
---|---|---|---|---|
HVZ Reaction | PBr₃, Br₂ | Reflux, 80–100°C | 70–80% | Direct functionalization |
Aldehyde + CHBr₃ | 4-Chlorobenzaldehyde, CHBr₃, KOH | −5°C to 10°C | 67–93% | High-purity output |
Nitrile Hydrolysis | 2-(4-Bromo-2-chlorophenyl)acetonitrile | Reflux, H₂O | 93% | Minimal side reactions |
Metal-Mediated | 2-Chloro-4-bromo-6-nitrotoluene, Na | 40°C, CO₂ flow | 96.6% | High yield, scalable |
Esterification-Hydrolysis | Methyl ester, NaOH | 65°C (ester), reflux (hydrolysis) | 85–90% | Flexible intermediate use |
Chemical Reactions Analysis
Types of Reactions: Alpha-Bromo-4-chlorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid or ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed:
Substitution: Formation of alpha-substituted derivatives such as alpha-azido-4-chlorophenylacetic acid or alpha-methoxy-4-chlorophenylacetic acid.
Reduction: Formation of alpha-hydroxy-4-chlorophenylacetic acid.
Oxidation: Formation of 4-chlorophenylacetic acid or 4-chlorophenylacetone.
Scientific Research Applications
Alpha-Bromo-4-chlorophenylacetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-bromo-2-(4-chlorophenyl)acetic Acid primarily involves its reactivity at the alpha position. The presence of the bromine atom makes the alpha carbon highly electrophilic, facilitating nucleophilic substitution reactions. The compound can also undergo enolization, where the alpha hydrogen is replaced by a nucleophile, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Analogs: Halogen Substitution and Positional Isomerism
Table 1: Structural Comparison of Bromo-Chloro Phenylacetic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
---|---|---|---|---|---|
2-Bromo-2-(4-chlorophenyl)acetic acid | 3381-73-5 | C₈H₆BrClO₂ | 249.49 | Br at α-C; 4-Cl on phenyl | High reactivity due to α-Br |
2-(2-Bromophenyl)acetic acid | N/A | C₈H₇BrO₂ | 215.05 | Br at phenyl ortho position | Planar structure (X-ray confirmed) |
2-Bromo-2-(2'-chlorophenyl)acetic acid | N/A | C₈H₆BrClO₂ | 249.49 | Br at α-C; 2-Cl on phenyl | Steric hindrance affects reactivity |
2-(4-Bromo-2-chlorophenyl)acetic acid | 52864-56-9 | C₈H₆BrClO₂ | 249.49 | Br at phenyl para; Cl at ortho | Potential for dual halogen interactions |
- Positional Isomerism : The placement of halogens significantly impacts reactivity and applications. For example, this compound (para-Cl) exhibits higher stability in polar solvents compared to its ortho-Cl analog (CAS 52864-56-9), which may form intramolecular halogen bonds .
- Reactivity : The α-bromo group in this compound enables Suzuki-Miyaura coupling, whereas 2-(2-bromophenyl)acetic acid () is less reactive due to the absence of an α-leaving group .
Functionalized Derivatives: Amino, Methoxy, and Phenoxy Groups
Table 2: Functionalized Bromo-Chloro Phenylacetic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Substituents | Applications |
---|---|---|---|---|
2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid HCl | 1136881-78-1 | C₈H₆BrClFNO₂ | NH₂ at α-C; 4-Br, 2-F on phenyl | Pharmaceutical intermediate |
2-(4-Bromo-2-methoxyphenyl)acetic acid | 1026089-09-7 | C₉H₉BrO₃ | OCH₃ at phenyl ortho; Br at para | Organic synthesis building block |
2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid | 742094-84-4 | C₉H₈BrClO₃ | Phenoxy linkage; 4-Br, 2-Cl, 6-CH₃ | Herbicide precursor |
- Amino Derivatives: 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid hydrochloride () is used in peptide mimetics due to its chiral center, unlike the non-chiral parent compound .
- Methoxy and Phenoxy Derivatives: Methoxy-substituted analogs (e.g., 2-(4-bromo-2-methoxyphenyl)acetic acid) demonstrate enhanced solubility in organic solvents, making them suitable for catalysis studies . Phenoxy derivatives, such as 2-(4-bromo-2-chloro-6-methylphenoxy)acetic acid, are precursors in agrochemical synthesis .
Ester and Salt Forms
Table 3: Ester and Salt Derivatives
Compound Name | CAS Number | Molecular Formula | Derivative Type | Notable Properties |
---|---|---|---|---|
Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | C₉H₈BrClO₂ | Methyl ester | Volatile; used in GC-MS analysis |
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazinyl]acetic acid | N/A | C₂₁H₂₂ClN₂O₂ | Piperazinyl-ethoxy salt | Antihistamine intermediate (Cetirizine) |
- Ester Derivatives : Methyl 2-bromo-2-(4-chlorophenyl)acetate () is preferred in analytical chemistry due to its lower polarity compared to the carboxylic acid form .
- Pharmaceutical Salts : Piperazinyl-ethoxy derivatives () are key intermediates in antihistamines like levocetirizine, highlighting the role of halogenated phenylacetic acids in drug design .
Biological Activity
2-Bromo-2-(4-chlorophenyl)acetic acid (CAS No. 3381-73-5) is a halogenated aromatic compound with significant biological activity. Its structure features a bromo group and a chlorophenyl moiety attached to a central acetic acid framework, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H8BrClO2
- Molecular Weight : 251.52 g/mol
- Structure : The presence of both bromo and chloro substituents on the aromatic ring enhances its reactivity and biological profile.
Pharmacological Effects
Research indicates that this compound exhibits notable pharmacological properties, particularly in anti-inflammatory and analgesic activities. These effects are primarily attributed to its ability to modulate specific enzymes and receptors involved in inflammatory pathways.
- Cyclooxygenase Inhibition : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By inhibiting COX activity, it may reduce the production of pro-inflammatory mediators such as prostaglandins.
- Analgesic Properties : In animal models, this compound has demonstrated significant analgesic effects, suggesting its potential use in pain management therapies.
- Antitumor Activity : Emerging research suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and leukemia cells .
The mechanism through which this compound exerts its biological effects involves several biochemical pathways:
- Inhibition of Serine Proteases : The compound acts as a reversible inhibitor of trypsin-like serine proteases, impacting proteolytic pathways crucial for cellular function.
- Apoptosis Induction : In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in paw edema and serum levels of inflammatory cytokines compared to control groups. This highlights the compound's potential as a therapeutic agent for inflammatory diseases.
Antitumor Activity Assessment
In another study, various derivatives of this compound were tested against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, indicating promising anticancer activity .
Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-bromo-2-(4-chlorophenyl)acetic acid, and how do reaction conditions affect yield?
- Methodological Answer : The compound is typically synthesized via bromination of 2-(4-chlorophenyl)acetic acid using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Reaction conditions such as solvent polarity (e.g., CCl₄ vs. DMF), temperature (25–80°C), and catalyst choice (e.g., AIBN) significantly influence yield. For instance, higher temperatures (70–80°C) improve radical initiation but may promote side reactions. Purification via recrystallization or column chromatography is critical to isolate the product .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the bromine substitution pattern and aromatic protons. The 4-chlorophenyl group shows characteristic splitting in the aromatic region (δ 7.2–7.5 ppm) .
- X-ray Crystallography : Used to resolve stereochemical ambiguities. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, and β = 93.57° have been reported for structurally similar brominated arylacetic acids .
- HPLC : Validates purity (>97% by HPLC), with mobile phases optimized for brominated analogs .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, reaction path searches using software like GRRM17 can identify low-energy intermediates, reducing trial-and-error experimentation. Coupling this with machine learning to analyze experimental parameters (e.g., solvent, temperature) accelerates condition optimization. This hybrid approach reduces development time by ~40% compared to traditional methods .
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Compare results across studies using standardized protocols (e.g., fixed enzyme concentrations in inhibition assays).
- Meta-Analysis : Pool data from multiple sources to identify trends. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying buffer pH or co-solvents.
- Structural Analogues : Test derivatives (e.g., 2-bromo-2-(2,4-dichlorophenyl)acetic acid) to isolate substituent effects .
Q. How to design a kinetic study for this compound’s reactivity under varying conditions?
- Methodological Answer :
- Variable Selection : Test pH (3–10), ionic strength (0.1–1.0 M), and solvent polarity (water vs. acetonitrile).
- Data Collection : Use stopped-flow spectroscopy to monitor reaction rates in real-time.
- Modeling : Apply the Eyring equation to derive activation parameters (Δ‡H, Δ‡S). For brominated acetic acids, non-polar solvents often stabilize transition states, reducing activation energy by ~15% .
Q. Quality Control & Analytical Challenges
Q. What strategies ensure batch-to-batch consistency in synthesizing this compound?
- Methodological Answer :
- In-Process Monitoring : Track bromination efficiency via TLC (Rf = 0.3–0.5 in hexane:EtOAc 4:1).
- Purity Checks : Use HPLC with a C18 column and UV detection at 254 nm. Acceptable impurity thresholds: <0.5% unreacted starting material, <0.3% di-brominated byproducts .
- Stability Testing : Store at 0–6°C under inert gas to prevent degradation; monitor via accelerated aging studies (40°C/75% RH for 30 days) .
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
- Methodological Answer : Variations arise from:
- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) produce distinct polymorphs. For example, a monoclinic polymorph melts at 117–119°C, while an orthorhombic form melts at 99–102°C .
- Impurity Profiles : Residual solvents (e.g., DMF) depress melting points. Differential Scanning Calorimetry (DSC) with purity correction is recommended .
Properties
IUPAC Name |
2-bromo-2-(4-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOAAWLOOHBFQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440812 | |
Record name | alpha-Bromo-4-chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-73-5 | |
Record name | alpha-Bromo-4-chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-Bromo-4-chlorophenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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